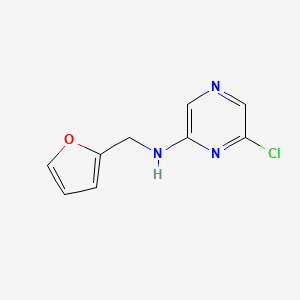
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine
Vue d'ensemble
Description
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine, also known as CPF, is an important synthetic intermediate in the preparation of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. CPF is a heterocyclic amine with an aromatic ring and a pyrazole ring. It is a versatile intermediate that can be used for the synthesis of a variety of compounds. CPF has been used in the synthesis of a wide range of drugs, including antibiotics, anti-cancer drugs, antifungal agents, and anti-inflammatory agents.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine derivatives have been prepared and evaluated for their antimicrobial properties. For instance, certain bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for antimicrobial effectiveness (Altalbawy, 2013).
Structure-Activity Relationship and Antifungal Activity
Studies on the structure-activity relationship of homoallylamines and related derivatives, including N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine, have revealed significant antifungal activity against dermatophytes. Theoretical calculations have been conducted to determine the minimal structural requirements for antifungal response, guiding the design of compounds with these properties (Suvire et al., 2006).
Tuberculostatic Activity
Pyrazinyl-substituted derivatives of hydrazinocarbodithioic acid, including those with N-(6-Chloro-2-pyrazinyl) groups, have been synthesized and evaluated for their in vitro tuberculostatic activity. The compounds exhibit promising potential for the treatment of tuberculosis (Foks et al., 2004).
Amidation Reactions and Spectral Analysis
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine derivatives have been utilized in amidation reactions with cinnamic acid to produce N-benzyl- or N-(2-furylmethyl)cinnamamides. These cinnamamides have been characterized by IR, 1H, and 13C NMR spectroscopy (Barajas et al., 2008).
Propriétés
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-5-11-6-9(13-8)12-4-7-2-1-3-14-7/h1-3,5-6H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEZSSNXCUTRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloro-2-pyrazinyl)-N-(2-furylmethyl)amine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

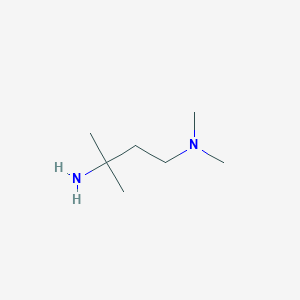
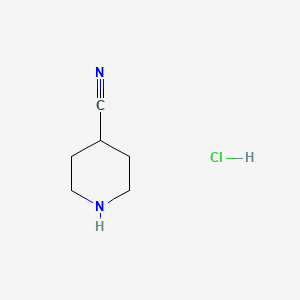
![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1370373.png)
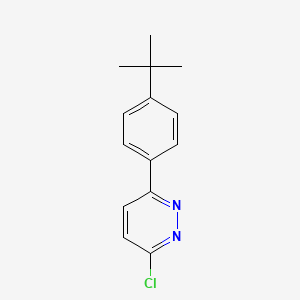
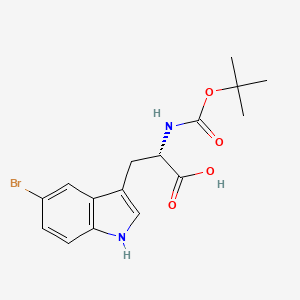
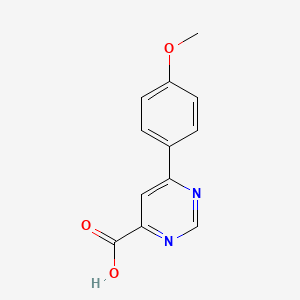
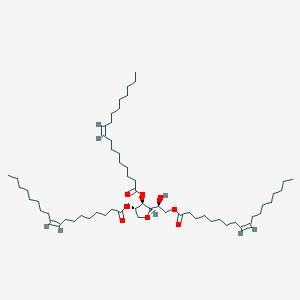
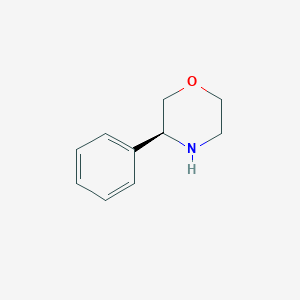
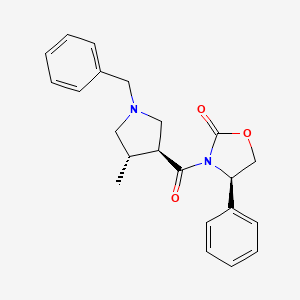
![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)
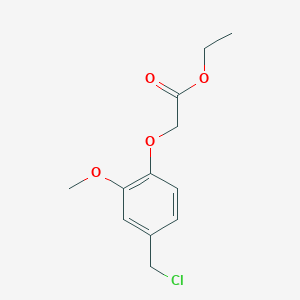
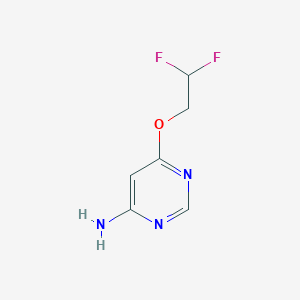
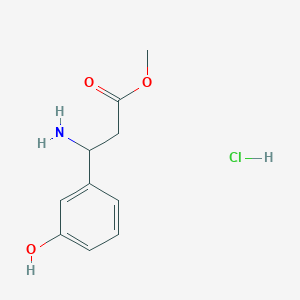
![Octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1370401.png)